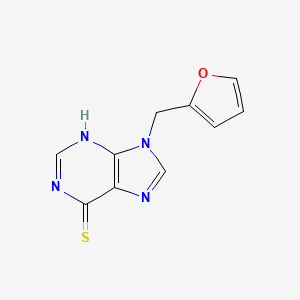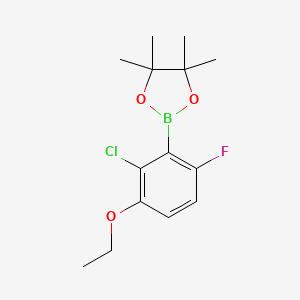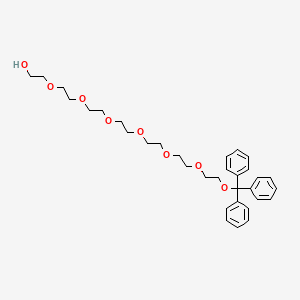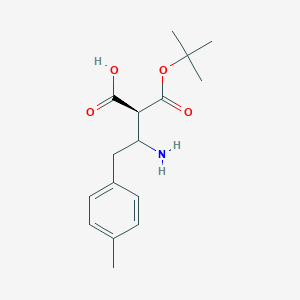![molecular formula C42H52Cl2FeN2 B14019323 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is a coordination compound that features a phenanthroline ligand substituted with triisopropylphenyl groups and coordinated to an iron center with two chloride ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron typically involves the following steps:
Ligand Synthesis: The phenanthroline ligand is first synthesized and then substituted with triisopropylphenyl groups. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation.
Coordination to Iron: The substituted phenanthroline ligand is then reacted with an iron salt, such as iron(II) chloride, under inert atmosphere conditions to form the final coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out in solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Oxidized forms of the iron complex.
Reduction: Reduced forms of the iron complex.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential as a metallodrug due to its ability to interact with biological molecules.
Medicine: Explored for its anticancer properties and ability to act as a therapeutic agent.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
Wirkmechanismus
The mechanism by which 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron exerts its effects involves coordination chemistry principles. The iron center can interact with various substrates, facilitating chemical transformations. The phenanthroline ligand provides stability and specificity to the complex, allowing it to target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A phosphine ligand used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine ligand with similar steric properties.
Uniqueness
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is unique due to its combination of a phenanthroline ligand with bulky triisopropylphenyl groups, providing both electronic and steric effects that enhance its stability and reactivity in various chemical processes.
Eigenschaften
Molekularformel |
C42H52Cl2FeN2 |
|---|---|
Molekulargewicht |
711.6 g/mol |
IUPAC-Name |
2,9-bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron |
InChI |
InChI=1S/C42H52N2.2ClH.Fe/c1-23(2)31-19-33(25(5)6)39(34(20-31)26(7)8)37-17-15-29-13-14-30-16-18-38(44-42(30)41(29)43-37)40-35(27(9)10)21-32(24(3)4)22-36(40)28(11)12;;;/h13-28H,1-12H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
CHBSTRGCDSRIHJ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)C=C2)C(C)C.Cl[Fe]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


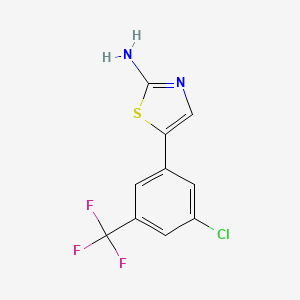
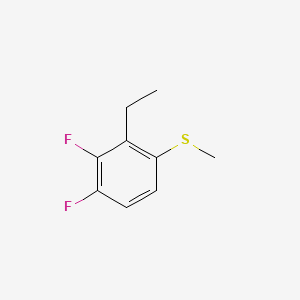
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
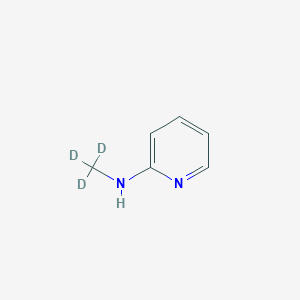
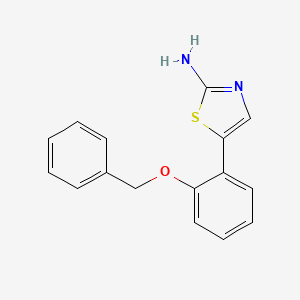
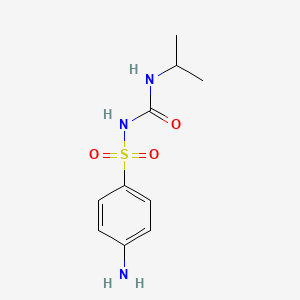
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
